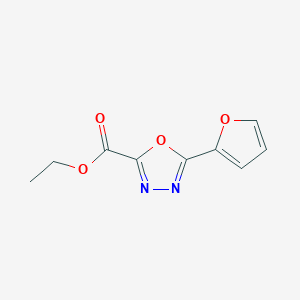

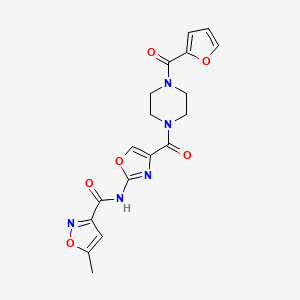

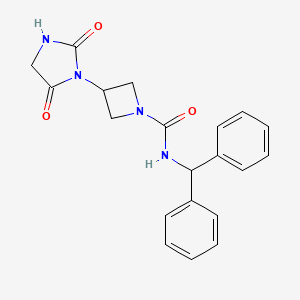

N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

An efficient approach to quinazolin-4 (3H)-ones, which are related to the compound , was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis

The molecular structure of “N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide” is unique and allows for diverse applications in scientific research. The structure allows for investigations into drug discovery, enzymatic inhibition, and potential therapeutic interventions.Chemical Reactions Analysis

The compound can be synthesized through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

- A study focused on synthesizing 1-benzylsubstituted derivatives of this compound to evaluate their affinity to GABAergic biotargets and estimate anticonvulsant activity using a pentylenetetrazole-induced seizures model in mice. The synthesized substances did not show significant anticonvulsant activity, but the study established the pharmacophore role of the cyclic amide fragment in anticonvulsant activity manifestation (Wassim El Kayal et al., 2022).

Antitumor Activity

- Novel 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity. Some compounds showed broad-spectrum antitumor activity, with significant potency compared to the control 5-FU (Ibrahim A. Al-Suwaidan et al., 2016).

- Another study synthesized trimethoxyanilides based on 4(3H)-quinazolinone scaffolds, which revealed extensive-spectrum antitumor efficiency against various cell lines (M. Mohamed et al., 2016).

Corrosion Inhibition

- The compound's derivatives were examined for their corrosion inhibition ability on mild steel in an acidic medium, showing high inhibition efficiencies (C. Kumar et al., 2020).

Analgesic and Anti-Inflammatory Agents

- Novel derivatives were synthesized for evaluation as analgesic and anti-inflammatory agents, with some compounds showing moderate potency compared to standard drugs (V. Alagarsamy et al., 2008).

Antiviral Activity

- Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives were synthesized and exhibited significant antiviral activity against various viruses, including influenza A and severe acute respiratory syndrome corona (P. Selvam et al., 2007).

Synthesis and Characterization

- The compound and its derivatives have been synthesized and characterized for various applications, demonstrating their versatility in the field of medicinal chemistry (Yinsheng Zhang, 2012).

Eigenschaften

IUPAC Name |

N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c22-16(19-12-13-6-2-1-3-7-13)10-11-21-17(23)14-8-4-5-9-15(14)20-18(21)24/h1-9H,10-12H2,(H,19,22)(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTOESZWQNBRSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

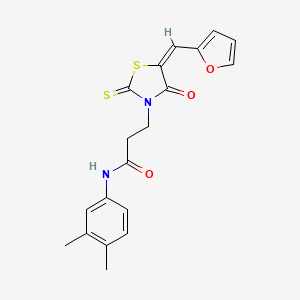

![(E)-ethyl 4-oxo-3-(p-tolyl)-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2376917.png)

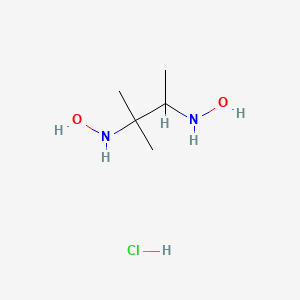

![Bicyclo[3.2.2]nonane-1-carbaldehyde](/img/structure/B2376919.png)

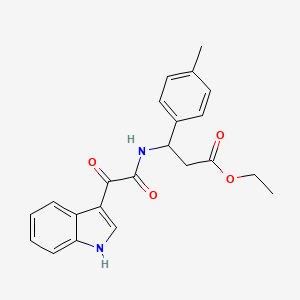

![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2376930.png)